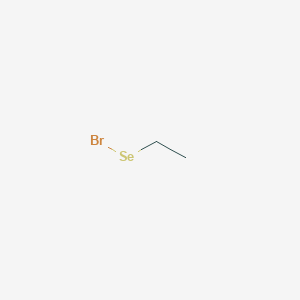

Ethaneselenenyl bromide

Description

Properties

CAS No. |

54378-88-0 |

|---|---|

Molecular Formula |

C2H5BrSe |

Molecular Weight |

187.94 g/mol |

IUPAC Name |

ethyl selenohypobromite |

InChI |

InChI=1S/C2H5BrSe/c1-2-4-3/h2H2,1H3 |

InChI Key |

WPULXWOANLTZJL-UHFFFAOYSA-N |

Canonical SMILES |

CC[Se]Br |

Origin of Product |

United States |

Synthetic Methodologies for Ethaneselenenyl Bromide

Conventional Synthetic Routes to Alkylselenenyl Bromides

Traditional methods for synthesizing ethaneselenenyl bromide and its alkyl analogues rely on fundamental reactions involving the formation of a selenium-bromine bond.

Halogenation of Dialkyl Diselenides (e.g., Bromination of Diethyl Diselenide)

A primary and straightforward method for the synthesis of this compound is the direct bromination of diethyl diselenide (CH₃CH₂SeSeCH₂CH₃). This reaction involves the cleavage of the selenium-selenium bond by molecular bromine (Br₂). The electrophilic bromine molecule attacks the Se-Se bond, leading to its symmetrical scission and the formation of two equivalents of the desired this compound.

The reaction is typically carried out in an inert organic solvent, such as dichloromethane (B109758) or carbon tetrachloride, at or below room temperature to control the reaction's exothermicity. The stoichiometry is crucial, as the use of excess bromine can lead to the formation of hypervalent selenium species, such as ethaneselenenyl tribromide (EtSeBr₃).

Reaction Scheme: CH₃CH₂SeSeCH₂CH₃ + Br₂ → 2 CH₃CH₂SeBr

This method is analogous to the preparation of other organoselenenyl halides, such as the bromination of bis(pyridin-2-yl) diselenide to yield 2-pyridineselenenyl bromide. The simplicity of the procedure and the high yields often obtained make this a preferred route.

| Diselenide Precursor | Brominating Agent | Solvent | Typical Temperature | Product |

|---|---|---|---|---|

| Diethyl Diselenide | Bromine (Br₂) | Dichloromethane | 0 °C to Room Temp. | This compound |

| Diphenyl Diselenide | Bromine (Br₂) | Carbon Tetrachloride | Room Temperature | Benzeneselenenyl bromide |

Reaction of Ethaneselenol with Brominating Agents

An alternative conventional route involves the reaction of ethaneselenol (CH₃CH₂SeH) with a suitable brominating agent. Ethaneselenol, being a stronger nucleophile than its alcohol counterpart, readily reacts with electrophilic bromine sources.

Common brominating agents for this purpose include N-Bromosuccinimide (NBS). NBS is a convenient and solid source of electrophilic bromine that is easier and safer to handle than liquid bromine. In this reaction, the selenium atom of ethaneselenol attacks the bromine atom of NBS. The reaction proceeds efficiently, yielding this compound and succinimide (B58015) as a byproduct, which can be easily removed by filtration.

Reaction Scheme: CH₃CH₂SeH + NBS → CH₃CH₂SeBr + Succinimide

This method avoids the use of highly corrosive and toxic elemental bromine and offers good control over the reaction.

Advanced and Specialized Synthetic Approaches

More recent synthetic strategies focus on improving safety, efficiency, and catalytic utility, often through electrochemical methods or the generation of the reagent in the reaction mixture itself.

Electrochemical Generation of Electrophilic Selenium Species

Electrochemical methods provide a modern alternative for generating this compound from diethyl diselenide. This approach avoids the direct use of stoichiometric bromine. Instead, an electrophilic bromine species is generated electrochemically at an anode from a bromide salt.

In a typical setup, diethyl diselenide is electrolyzed in the presence of a redox catalyst and electrolyte, such as tetraethylammonium (B1195904) bromide. wiley-vch.de The anodic oxidation of bromide ions (Br⁻) to molecular bromine (Br₂) initiates the chemical reaction with the diselenide present in the solution. wiley-vch.de This electrochemically generated bromine then cleaves the Se-Se bond of diethyl diselenide to form this compound. wiley-vch.de This method allows for precise control over the amount of brominating agent generated, minimizing the formation of byproducts. wiley-vch.de The selenium electrophile can be used catalytically in subsequent reactions within the same electrochemical cell. researchgate.netmdpi.com

| Component | Function | Example |

|---|---|---|

| Selenium Source | Precursor to the selenenyl bromide | Diethyl Diselenide |

| Bromide Source | Electrolyte and source of bromine | Tetraethylammonium bromide |

| Process | Generates the active brominating agent | Anodic Oxidation |

In Situ Formation and Utilization Strategies for this compound

For many applications in organic synthesis, the isolation of this compound is not necessary. Instead, it can be formed in situ (in the reaction mixture) and immediately consumed by the substrate. This strategy offers several advantages, including avoiding the handling of a potentially unstable and reactive reagent and enabling catalytic processes.

This compound can be generated in situ from diethyl diselenide using a catalytic amount of a bromide source (e.g., potassium bromide) in the presence of a stoichiometric chemical oxidant. The oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA), oxidizes the bromide ion to an electrophilic bromine species, which then reacts with the diselenide to form the active selenenyl bromide reagent. cardiff.ac.uk This reagent then reacts with the intended substrate (e.g., an alkene) in the same pot. cardiff.ac.uk This approach has been successfully employed in various selenofunctionalization reactions, such as the acetoxyselenenylation of alkenes. cardiff.ac.uk

Example of an in situ process:

Oxidation: KBr + Oxidant → "Br⁺" source

Cleavage: EtSeSeEt + "Br⁺" source → [EtSeBr]

Reaction: [EtSeBr] + Substrate → Product

This methodology is central to the development of catalytic organoselenium chemistry, where the diselenide is used in substoichiometric amounts and continuously regenerated in a catalytic cycle. cardiff.ac.uk

Reactivity and Mechanistic Investigations of Ethaneselenenyl Bromide

Electrophilic Addition Reactions

Due to the polarization of the Se-Br bond, ethaneselenenyl bromide reacts as an electrophile. The selenium atom, being the more electropositive center, is attacked by nucleophiles such as the π-electrons of alkenes and alkynes.

Stereoselective Addition to Alkenes: Formation of Seleniranium Ion Intermediates

The reaction of this compound with alkenes is a classic example of electrophilic addition. byjus.comsavemyexams.com The process is initiated by the attack of the alkene's π-electron system on the electrophilic selenium atom. This interaction does not typically form a simple open-chain carbocation. Instead, it leads to the formation of a cyclic, three-membered intermediate known as a seleniranium ion. nih.gov In this bridged ion, the selenium atom is bonded to both of the original alkene carbons, and it bears a positive charge. The formation of this intermediate is crucial as it dictates the stereochemical course of the reaction.

The reaction proceeds via an anti-addition pathway. This means that the ethylseleno group and the bromide group add to opposite faces of the original double bond. This stereospecificity is a direct consequence of the seleniranium ion intermediate. The bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bridged ion from the side opposite to the selenium bridge, in a process analogous to an SN2 reaction. libretexts.org This backside attack forces the opening of the three-membered ring and results in the observed anti-stereochemistry of the final product. chemguide.co.uk

When this compound adds to an unsymmetrical alkene, the reaction is typically regioselective. The outcome can be predicted by Markovnikov's rule, which states that the electrophile (in this case, the EtSe group) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the nucleophile (bromide) adds to the more substituted carbon. lumenlearning.commasterorganicchemistry.com

This regioselectivity is explained by the nature of the seleniranium ion intermediate. While the selenium atom is bridged across the two carbons, the positive charge is not shared equally. The carbon atom that is more substituted can better stabilize a partial positive charge. Consequently, the nucleophilic attack by the bromide ion occurs preferentially at this more substituted and more electrophilic carbon atom. masterorganicchemistry.comlibretexts.org

Table 1: Predicted Products of this compound Addition to Alkenes

| Alkene | Predicted Major Product | Regioselectivity | Stereochemistry |

| Ethene | 1-(ethylselanyl)-2-bromoethane | Not applicable | anti |

| Propene | 1-(ethylselanyl)propan-2-yl bromide | Markovnikov | anti |

| 2-Methylpropene | 2-(ethylselanyl)-1-bromo-2-methylpropane | Markovnikov | anti |

| Cyclohexene | trans-1-(ethylselanyl)-2-bromocyclohexane | Not applicable | anti |

The seleniranium ion intermediate is susceptible to attack by various nucleophiles, not just the bromide ion that is part of the initial reagent. If the reaction is carried out in the presence of other nucleophiles (intermolecular trapping), these can compete with the bromide ion to open the bridged intermediate. nih.gov For example, conducting the reaction in a solvent like water or methanol (B129727) can lead to the formation of β-hydroxy or β-methoxy organoselenides, respectively. The regioselectivity of this trapping follows the same Markovnikov principle, with the external nucleophile attacking the more substituted carbon of the seleniranium ion.

Furthermore, if the alkene substrate contains an internal nucleophile, such as a hydroxyl or carboxyl group positioned appropriately, an intramolecular cyclization can occur. nih.gov After the initial formation of the seleniranium ion, the internal nucleophile can attack one of the carbons of the ring, leading to the formation of a cyclic ether or lactone containing an ethylseleno group. These reactions are often highly efficient and stereospecific.

Addition to Alkynes

This compound also undergoes electrophilic addition to the carbon-carbon triple bond of alkynes. The reaction mechanism is analogous to that with alkenes, proceeding through an initial electrophilic attack by the selenium atom on the alkyne's π-system. chemistrysteps.com This can lead to a bridged selenirenium ion or a more open vinyl cation intermediate. libretexts.org

The addition of one equivalent of this compound to an alkyne results in the formation of a bromo-alkenylselenoether. The reaction typically proceeds with anti-stereoselectivity, leading to the (E)-isomer as the major product. libretexts.org With terminal alkynes, the addition is regioselective and follows Markovnikov's rule, with the selenium atom adding to the terminal carbon and the bromide to the internal carbon. libretexts.org If an excess of this compound is used, a second addition can occur across the remaining double bond of the vinyl selenide (B1212193). libretexts.org

α-Selenenylation of Carbonyl Compounds and Enolates

This compound can be used to introduce an ethylseleno group at the α-position of carbonyl compounds such as ketones, aldehydes, and esters. This reaction, known as α-selenenylation, requires the conversion of the carbonyl compound into its corresponding enol or enolate. masterorganicchemistry.com

Under basic conditions, a proton is removed from the α-carbon to form a nucleophilic enolate. The enolate then attacks the electrophilic selenium atom of this compound, displacing the bromide ion and forming a new carbon-selenium bond at the α-position. masterorganicchemistry.com Alternatively, under acidic conditions, the carbonyl compound can tautomerize to its enol form. The electron-rich double bond of the enol then attacks the electrophilic selenium reagent.

The resulting α-(ethylseleno) carbonyl compounds are valuable synthetic intermediates. researchgate.net

Electrophilic Substitution Reactions

In the presence of a suitable Lewis acid catalyst, this compound can participate in electrophilic aromatic substitution reactions. In this process, an ethylseleno (EtSe) group replaces a hydrogen atom on an aromatic ring. pressbooks.pubbyjus.com

The mechanism involves the activation of this compound by the Lewis acid (e.g., AlCl₃, FeBr₃) to generate a more potent electrophilic species, which can be represented as "EtSe⁺". libretexts.org The π-electrons of the aromatic ring attack this electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.gov Aromaticity is then restored by the loss of a proton from the carbon atom bearing the newly attached ethylseleno group. byjus.com The regioselectivity of the substitution is governed by the nature of the other substituents already present on the aromatic ring.

Aromatic Electrophilic Selenenylation

Aromatic electrophilic selenenylation is a class of electrophilic aromatic substitution (EAS) reactions where an electrophilic selenium species attacks an electron-rich aromatic ring. youtube.com For this compound, the reaction involves the substitution of a hydrogen atom on an aromatic ring with an ethaneselenenyl group (-SeCH₂CH₃).

The mechanism is analogous to other EAS reactions, such as bromination, and proceeds via a two-step pathway involving a carbocationic intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org

Generation and Activation of the Electrophile : The selenium atom in this compound is electrophilic but may require activation by a Lewis acid (e.g., AlCl₃, FeBr₃) to react with aromatic compounds, particularly those that are not highly activated. lumenlearning.comyoutube.com The Lewis acid coordinates to the bromine atom, polarizing the Se-Br bond and generating a more potent electrophilic selenium species, potentially resembling an "EtSe⁺" cation.

Nucleophilic Attack and Formation of the Sigma Complex : The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic selenium atom. masterorganicchemistry.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate (the sigma complex). libretexts.org This initial attack is the slow, rate-determining step of the reaction. libretexts.org

Deprotonation and Restoration of Aromaticity : In the final, fast step, a weak base (such as the [L.A.-Br]⁻ complex) removes a proton from the carbon atom bearing the new ethaneselenenyl group. youtube.com This restores the aromatic π-system, yielding the final aryl ethyl selenide product. masterorganicchemistry.com

The reaction is most efficient with electron-rich arenes (e.g., phenols, anilines, and their derivatives), where the activating groups enhance the nucleophilicity of the aromatic ring. beilstein-journals.orgnih.gov

Nucleophilic Substitution at Carbon: Investigation of Bromide Displacement

Nucleophilic substitution reactions involving this compound can theoretically occur at two primary sites: the electrophilic selenium atom or the α-carbon of the ethyl group. The specified investigation concerns the displacement of the bromide ion, which is directly bonded to the selenium atom. Therefore, the reaction proceeds via nucleophilic attack on the selenium center.

This process is mechanistically similar to a bimolecular nucleophilic substitution (Sₙ2) reaction. byjus.com

Concerted Mechanism : A nucleophile (Nu⁻) directly attacks the electrophilic selenium atom. libretexts.org This attack occurs simultaneously with the breaking of the selenium-bromine bond in a single, concerted step. chemicalnote.com

Transition State : The reaction proceeds through a high-energy transition state where the nucleophile is partially forming a bond to the selenium, and the bromide ion is partially breaking its bond from the selenium.

Product Formation : The bromide ion is expelled as the leaving group, and a new compound containing a selenium-nucleophile bond is formed. libretexts.org

The rate of this reaction follows second-order kinetics, depending on the concentration of both this compound and the attacking nucleophile. chemicalnote.com The accessibility of the selenium atom to nucleophilic attack is a critical factor. While specific kinetic data for this compound is not detailed in available research, the principles of Sₙ2 reactions suggest that sterically unhindered nucleophiles would react more readily. chemicalnote.com

Radical Reactions Involving this compound

Radical reactions are initiated by the homolytic cleavage of a covalent bond to produce two radical species. In this compound, the relatively weak Se-Br bond is susceptible to homolysis when subjected to heat or UV light, initiating a radical chain reaction. ucsb.edu

Initiation : The Se-Br bond breaks homolytically to generate an ethaneselenenyl radical (CH₃CH₂Se•) and a bromine radical (Br•). This step creates the radical species necessary to begin the chain process.

Propagation : The generated radicals can participate in subsequent reactions. For instance, in the presence of an alkene, the bromine radical can add across the double bond. This addition typically occurs in an anti-Markovnikov fashion, where the radical adds to the less substituted carbon to form the more stable, more substituted carbon radical. csbsju.educhemistrysteps.com This new carbon radical can then abstract a selenium-bound ethyl group from another molecule of this compound, or more likely, the ethaneselenenyl radical could add to an alkene, propagating the chain.

Termination : The reaction ceases when two radical species combine to form a stable, non-radical product.

While the radical-chain addition of HBr to alkenes is a well-established process, specific studies detailing the radical reactivity of this compound are limited. libretexts.org However, based on the principles of radical chemistry, the formation of the ethaneselenenyl radical is a chemically plausible pathway for initiating polymerization or addition reactions. pharmaguideline.com

Oxidative Transformations

Oxidative transformation, particularly oxidative addition, is a fundamental reaction class in organometallic chemistry. wikipedia.org This process involves the insertion of a low-valent metal center into a covalent bond, resulting in an increase in both the coordination number and the formal oxidation state of the metal. libretexts.org

This compound can potentially undergo oxidative addition with a suitable metal complex (LₙM). The reaction would involve the cleavage of the Se-Br bond and the formation of two new bonds: M-Se(CH₂CH₃) and M-Br.

The mechanism of this oxidative addition can vary but often proceeds through one of several pathways:

Concerted Pathway : A three-centered transition state is formed where the metal attacks the Se-Br bond directly. This is common for non-polar bonds. wikipedia.org

Sₙ2-type Mechanism : The metal complex acts as a nucleophile and attacks the more electrophilic atom (selenium), displacing the other atom (bromide) as an anion. This is followed by the rapid coordination of the anion to the now-cationic metal center. umb.edulibretexts.org

Radical Mechanism : A single-electron transfer (SET) from the metal to the this compound molecule can occur, leading to a radical-ion pair that subsequently combines. nih.gov

In this transformation, the metal center (e.g., a M(0) complex) would be oxidized, typically to a M(II) state, while the coordination number increases by two with the addition of the ethaneselenenyl and bromide ligands. libretexts.org Although a theoretically important reaction, specific examples of oxidative addition involving this compound are not extensively documented in the literature.

Advanced Synthetic Applications of Ethaneselenenyl Bromide in Organic Transformations

Selenofunctionalization of Unsaturated Systems

The primary reactivity of ethaneselenenyl bromide is characterized by its electrophilic addition to carbon-carbon double and triple bonds. This process, known as selenofunctionalization, introduces both an ethylseleno group and a bromide atom across the unsaturated system.

The reaction with alkenes is believed to proceed through a cyclic "seleniranium" ion intermediate, analogous to the bromonium ion formed during alkene bromination. This intermediate is then opened by the bromide counter-ion. Due to the mechanism involving a three-membered ring, the addition typically occurs with anti-stereochemistry. The reaction is highly regioselective and follows Markovnikov's rule, where the electrophilic selenium atom adds to the less substituted carbon of the double bond, and the nucleophilic bromide attacks the more substituted carbon, which can better stabilize the partial positive charge in the transition state.

Similarly, alkynes react with this compound to yield bromo(ethylseleno)alkenes. libretexts.org The addition of one equivalent of the reagent typically results in the formation of a vinyl selenide (B1212193). pressbooks.pub The stereochemistry of the addition to alkynes is often trans, resulting from an anti-addition pathway. libretexts.org

Table 1: Examples of Selenofunctionalization of Unsaturated Systems

| Unsaturated Substrate | Reagent | Product | Key Features |

|---|---|---|---|

| Cyclohexene | This compound | trans-1-Bromo-2-(ethylseleno)cyclohexane | Anti-addition |

| Styrene | This compound | 1-Bromo-2-(ethylseleno)-1-phenylethane | Markovnikov regioselectivity |

| 1-Hexyne | This compound (1 equiv.) | (E)-1-Bromo-2-(ethylseleno)hex-1-ene | Anti-addition leading to E-isomer |

Formation of Carbon-Selenium Bonds for Subsequent Chemical Transformations

The carbon-selenium (C-Se) bond installed via selenofunctionalization is not merely a final product but a versatile functional handle for further molecular elaboration. The adducts, such as β-bromo selenides, can undergo a variety of subsequent reactions.

One of the most common transformations is oxidative elimination. The selenide moiety can be selectively oxidized to a selenoxide using reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The resulting selenoxide readily undergoes a thermal syn-elimination via a five-membered cyclic transition state to afford an alkene, with the elimination of a selenenic acid. This two-step sequence provides a powerful method for introducing unsaturation into a molecule under mild conditions.

Beyond elimination, the C-Se bond can participate in other transformations. For instance, under radical conditions, the C-Se bond can be cleaved to generate carbon-centered radicals for use in cyclization or intermolecular reactions. Furthermore, selenium-lithium exchange can be performed on the organoselenium products, converting the C-Se bond into a C-Li bond, which can then be trapped with various electrophiles to form new carbon-carbon bonds. researchgate.net

Synthesis of Organoselenium Compounds (e.g., Selenides, Selenoxides, Selenones) as Synthetic Intermediates

This compound is a key starting material for the synthesis of various classes of organoselenium compounds that serve as important intermediates in organic synthesis.

Selenides : The addition of this compound to alkenes and alkynes is a direct method for synthesizing functionalized ethyl selenides. nih.gov Alternatively, it can react with carbon nucleophiles, such as Grignard reagents or enolates, to form unsymmetrical dialkyl or alkyl aryl selenides.

Selenoxides : Selenides are readily oxidized to the corresponding selenoxides. researchgate.net This transformation is typically achieved with one equivalent of an oxidizing agent like H₂O₂ or sodium periodate (B1199274) (NaIO₄) at low temperatures. Chiral selenoxides have also been employed in asymmetric synthesis.

Selenones : Further oxidation of selenides or selenoxides under more forceful conditions, for example, with excess m-CPBA or potassium permanganate (B83412) (KMnO₄), yields selenones. Selenones are less commonly used than selenoxides but have found applications as leaving groups in certain substitution and elimination reactions.

Table 2: Synthesis of Organoselenium Compounds from Ethyl Selenides

| Starting Material | Reagent(s) | Product Class | Typical Conditions |

|---|---|---|---|

| Ethyl Phenyl Selenide | H₂O₂ or m-CPBA (1 equiv.) | Ethyl Phenyl Selenoxide | CH₂Cl₂, 0 °C to r.t. |

| Ethyl Phenyl Selenide | m-CPBA (>2 equiv.) or KMnO₄ | Ethyl Phenyl Selenone | Reflux |

| Diethyl Selenide | NaIO₄ | Diethyl Selenoxide | MeOH/H₂O, 0 °C |

Role in Cyclization and Ring-Closing Reactions

The electrophilic nature of this compound can be harnessed to trigger powerful intramolecular cyclization reactions. researchgate.net When a molecule contains both an unsaturated bond (alkene or alkyne) and an internal nucleophile (such as a hydroxyl, carboxyl, or amino group), treatment with EtSeBr can initiate a tandem addition-cyclization cascade.

The reaction begins with the formation of the seleniranium ion. The tethered internal nucleophile then attacks this intermediate in an intramolecular fashion. This process, often referred to as seleno-cyclization, is highly regio- and stereoselective. For example, unsaturated alcohols can be converted into cyclic ethers, and unsaturated carboxylic acids can be transformed into lactones (selenolactonization). These reactions are valuable for the construction of heterocyclic systems, which are prevalent in natural products and pharmaceuticals. researchgate.net

Catalytic Applications of this compound (or Related Electrophilic Selenium Species)

While many applications of this compound involve its use as a stoichiometric reagent, the principles of its reactivity have been extended to the development of catalytic systems.

Electrophilic Selenium Catalysis (ESC) allows for the functionalization of alkenes using only a catalytic amount of an organoselenium compound. nih.gov In a typical ESC cycle, a selenium pre-catalyst, such as diethyl diselenide, is oxidized in situ by a stoichiometric oxidant to generate a highly reactive electrophilic selenium species, conceptually similar to EtSe⁺. nih.gov

This catalytic species then undergoes an electrophilic reaction with an alkene in the presence of a nucleophile to form a selenofunctionalized intermediate. illinois.edu The crucial step is the subsequent re-oxidation of the selenium center in this intermediate, which leads to the elimination of the selenium moiety and regeneration of the active catalytic species, thus closing the catalytic cycle. nih.gov This strategy avoids the generation of stoichiometric selenium-containing byproducts, making the process more atom-economical and environmentally friendly. nih.gov

A significant advancement in selenium chemistry is the development of asymmetric catalysis using chiral organoselenium compounds. researchgate.net While this compound itself is achiral, chiral derivatives have been designed to induce enantioselectivity in various transformations. researchgate.net These catalysts typically feature a selenium atom attached to a rigid chiral backbone, such as BINOL, sparteine, or a ferrocene (B1249389) derivative. researchgate.net

In these systems, the chiral selenide is activated, often by reaction with a halogen source or an oxidant, to generate a chiral electrophilic selenium species. This species then reacts with a prochiral unsaturated substrate, and the chiral environment of the catalyst directs the approach of the nucleophile, resulting in the formation of one enantiomer of the product in excess. mdpi.com Chiral selenium catalysts have been successfully applied in asymmetric reactions such as halolactonizations, Michael additions, and other alkene functionalizations, often achieving high levels of enantioselectivity. mdpi.comrsc.org

Table 3: Representative Chiral Selenium Catalysts and Applications

| Chiral Catalyst Type | Reaction | Typical Enantiomeric Excess (ee) |

|---|---|---|

| BINOL-derived Diselenide | Asymmetric Oxyselenenylation | Up to 90% ee |

| Camphor-derived Selenide | Asymmetric Bromolactonization | Good to high ee |

| Ferrocene-based Chiral Selenide | Asymmetric Michael Addition | Up to 99% ee mdpi.com |

Integration into Multicomponent Reactions for Complex Molecule Synthesis

While this compound is not extensively documented in classical multicomponent reactions (MCRs), its role as a potent electrophile allows for its integration into complex cascade reactions that share the efficiency and bond-forming advantages of MCRs. These sequential, or domino, reactions enable the construction of intricate molecular architectures from simple starting materials in a single synthetic operation. The electrophilic character of the selenium atom in this compound is key to initiating these cascades, typically by attacking a carbon-carbon double or triple bond. This initial step forms a selenium-containing intermediate that then undergoes a series of intramolecular transformations, rapidly building molecular complexity.

A prime example of this reactivity is found in the seleno-lactonization and seleno-etherification cascades. Although detailed studies often utilize the more common benzeneselenenyl bromide, the principles are directly applicable to this compound. In these reactions, the selenenyl bromide activates an alkene within a molecule that also contains a nucleophilic group, such as a carboxylic acid or a hydroxyl group.

The general mechanism commences with the electrophilic addition of the EtSe+ moiety to an alkene, forming a cyclic seleniranium ion intermediate. This intermediate is then subjected to an intramolecular nucleophilic attack by a suitably positioned internal nucleophile. This tandem process not only forms a new heterocyclic ring but also incorporates the ethylseleno group into the final product, which can be valuable for further synthetic manipulations.

A representative cascade reaction is the seleno-lactonization of an unsaturated carboxylic acid. The reaction proceeds smoothly, yielding a selenium-functionalized lactone.

Detailed research findings for analogous reactions using benzeneselenenyl bromide demonstrate the versatility of this approach in synthesizing various heterocyclic systems. The substrate scope is broad, accommodating a range of substitution patterns on the unsaturated acid.

| Substrate (Unsaturated Carboxylic Acid) | Product (Selenolactone) | Yield (%) |

|---|---|---|

| (E)-4-phenylbut-3-enoic acid | 5-(phenyl(phenylselanyl)methyl)dihydrofuran-2-one | 85 |

| Pent-4-enoic acid | 5-((phenylselanyl)methyl)dihydrofuran-2-one | 92 |

| Hex-5-enoic acid | 6-((phenylselanyl)methyl)tetrahydro-2H-pyran-2-one | 88 |

Similarly, unsaturated alcohols can undergo an analogous cascade cyclization, known as oxyseleniation, to afford functionalized cyclic ethers. This methodology has been applied to the synthesis of substituted tetrahydrofurans and tetrahydropyrans, which are common structural motifs in many natural products.

| Substrate (Unsaturated Alcohol) | Product (Cyclic Ether) | Yield (%) |

|---|---|---|

| Pent-4-en-1-ol | 2-((phenylselanyl)methyl)tetrahydrofuran | 95 |

| Hex-5-en-1-ol | 2-((phenylselanyl)methyl)tetrahydropyran | 90 |

| (E)-4-phenylbut-3-en-1-ol | 2-(phenyl(phenylselanyl)methyl)tetrahydrofuran | 82 |

Furthermore, the integration of nitrogen nucleophiles into these cascades leads to the formation of valuable N-heterocycles. The reaction of unsaturated amines or amides with a selenenyl bromide can initiate a cyclization to produce selenium-functionalized pyrrolidines and piperidines. This aminoselenation reaction is a powerful tool for the stereoselective synthesis of these important heterocyclic systems.

These cascade reactions, initiated by the electrophilic selenium species, exemplify how this compound can be a key reagent in the construction of complex molecules. By combining multiple bond-forming events in a single, efficient step, these processes embody the core principles of multicomponent synthesis, enabling the rapid assembly of diverse and intricate chemical structures.

Theoretical and Computational Chemistry Studies on Ethaneselenenyl Bromide

Quantum Chemical Calculations on Reaction Mechanisms and Pathways

Quantum chemical calculations are a cornerstone of modern chemistry, providing a powerful lens through which to view and understand the intricate dance of atoms and electrons during a chemical reaction. researchgate.net For a molecule like ethaneselenenyl bromide, these methods would be invaluable in mapping out its reactivity.

Elucidation of Potential Energy Surfaces for Key Reactions

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. nih.govresearchgate.netmdpi.com For key reactions involving this compound, such as its addition to alkenes or its role as a precursor in selenation reactions, mapping the PES would be a critical first step. This would involve calculating the energy of the system at numerous points along the reaction coordinate, from reactants to products. The resulting surface would reveal the lowest energy path for the reaction, identify any intermediate species, and determine the energy barriers that must be overcome. nih.gov

Hypothetical data for a reaction involving this compound could be presented as follows:

| Reaction Coordinate | Energy (kcal/mol) | Key Geometric Parameters (Å, °) |

| Reactants | 0.0 | C-Se: 1.95, Se-Br: 2.35 |

| Transition State 1 | +15.2 | C-Se: 2.10, Se-Br: 2.50, C-C(alkene): 1.40 |

| Intermediate | -5.8 | C-Se: 2.25, C-Br: 2.80 |

| Transition State 2 | +8.5 | C-Se: 2.15, C-Br: 2.40 |

| Products | -20.1 | C-Se: 1.98, C-Br: 1.94 |

This is a hypothetical representation and does not reflect actual experimental or calculated data.

Characterization of Transition States and Intermediate Structures

Along the reaction pathway on the PES, transition states and intermediates are critical points of interest. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net Transition states represent the highest energy point on the reaction path between reactants and products (or intermediates) and are characterized by having exactly one imaginary vibrational frequency. researchgate.netresearchgate.net Computational methods would be used to locate and optimize the geometry of these fleeting structures for reactions of this compound. The energy of the transition state determines the activation energy of the reaction, a key kinetic parameter.

Intermediates, on the other hand, are local minima on the PES, representing transient but stable species that exist for a finite lifetime during the reaction. researchgate.netresearchgate.net Characterizing the structure and stability of any intermediates in this compound reactions would provide a more complete picture of the reaction mechanism.

Electronic Structure Analysis

Understanding the distribution of electrons within a molecule is fundamental to predicting its reactivity. Electronic structure analysis provides insights into bonding, charge distribution, and the nature of molecular orbitals.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org For this compound, FMO analysis would identify the nature and location of its HOMO and LUMO. This would allow for predictions about its behavior as an electrophile or nucleophile. For instance, the energy and shape of the LUMO would indicate the most likely site for nucleophilic attack, while the HOMO would suggest its nucleophilic character. The HOMO-LUMO energy gap is also an indicator of a molecule's kinetic stability. researchgate.net

A hypothetical FMO analysis for this compound might yield the following data:

| Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | -9.8 | Se (p-orbital), Br (p-orbital) |

| LUMO | -1.5 | C-Se (σ), Se-Br (σ) |

| HOMO-LUMO Gap | 8.3 | - |

This is a hypothetical representation and does not reflect actual experimental or calculated data.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. wikipedia.orgwisc.edu For this compound, an NBO analysis would quantify the hybridization of the atoms, the polarity of the C-Se and Se-Br bonds, and any delocalization of electron density through hyperconjugation. wikipedia.orgresearchgate.netq-chem.com This method can reveal important details about the electronic structure that govern the molecule's properties and reactivity. For example, analyzing the interactions between filled (donor) and empty (acceptor) NBOs can provide a quantitative measure of hyperconjugative stabilization. wikipedia.org

Computational Modeling of Solvation Effects on Reactivity

Chemical reactions are often carried out in a solvent, and the solvent can have a profound effect on the reaction mechanism and rate. mdpi.comresearchgate.net Computational modeling of solvation effects is therefore crucial for understanding the reactivity of this compound in solution. This can be achieved through either explicit or implicit solvation models.

Predictive Modeling for Novel Reactivity and Selectivity

In the exploration of the chemical landscape of organoselenium compounds, theoretical and computational chemistry serves as a powerful predictive tool. For this compound (EtSeBr), a reagent of potential synthetic utility, predictive modeling offers a pathway to understanding and anticipating its reactivity and selectivity in various chemical transformations. This approach allows for the in-silico design of experiments, optimization of reaction conditions, and the rational discovery of novel applications, complementing and guiding experimental work.

Quantum Mechanical Approaches

At the heart of predictive modeling for this compound are quantum mechanical methods, particularly Density Functional Theory (DFT). These methods provide detailed insights into the electronic structure of EtSeBr and its interactions with other molecules at the atomic level. By calculating the potential energy surface of a reaction, chemists can identify transition states and intermediates, which are crucial for understanding reaction mechanisms and predicting outcomes.

For instance, in the electrophilic addition of this compound to an unsymmetrical alkene, DFT calculations can predict the regioselectivity of the reaction. This is achieved by modeling the formation of the possible bridged seleniranium ion intermediates. The relative energies of these intermediates and the activation barriers leading to their formation can elucidate which regioisomer is favored. A lower activation energy for one pathway suggests that the corresponding product will be formed preferentially.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Addition of this compound to Propene

| Species | Relative Energy (kcal/mol) |

| Reactants (EtSeBr + Propene) | 0.00 |

| Transition State (Markovnikov) | +12.5 |

| Seleniranium Ion (Markovnikov) | +5.2 |

| Transition State (anti-Markovnikov) | +15.8 |

| Seleniranium Ion (anti-Markovnikov) | +8.9 |

| Product (Markovnikov Adduct) | -20.3 |

| Product (anti-Markovnikov Adduct) | -17.1 |

This interactive table illustrates a hypothetical energy profile, where the lower transition state energy for the Markovnikov pathway suggests it is the kinetically favored route.

Furthermore, these computational models can predict the stereoselectivity of reactions involving chiral substrates. By calculating the energies of the diastereomeric transition states, it is possible to predict which stereoisomer will be the major product. This is particularly valuable in the synthesis of complex molecules where precise control of stereochemistry is essential.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models offer a statistical approach to predicting the reactivity of this compound. These models are built by finding a mathematical relationship between the chemical structure and a specific activity, in this case, reactivity or selectivity.

To develop a QSAR model for the reactivity of EtSeBr with a series of substituted phenols, for example, a dataset of experimental reaction rates would be required. Various molecular descriptors for each phenol (B47542) would be calculated, such as electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and quantum chemical descriptors (e.g., HOMO and LUMO energies). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed reactivity.

Table 2: Illustrative Descriptors for a QSAR Model Predicting the Rate of Reaction of this compound with Substituted Styrenes

| Substituent (para-) | Hammett Constant (σp) | Calculated HOMO Energy (eV) | Predicted Relative Rate |

| -NO2 | 0.78 | -6.2 | 0.1 |

| -Cl | 0.23 | -5.8 | 0.5 |

| -H | 0.00 | -5.6 | 1.0 |

| -CH3 | -0.17 | -5.4 | 2.5 |

| -OCH3 | -0.27 | -5.2 | 5.0 |

This interactive table demonstrates how a QSAR model might use electronic parameters to predict the relative reaction rates for the addition of this compound to substituted styrenes.

Once validated, this QSAR model could be used to predict the reactivity of EtSeBr with new, untested phenols, thereby accelerating the discovery of novel reactions and applications.

Machine Learning in Reactivity Prediction

More recently, machine learning (ML) has emerged as a powerful tool for predicting the outcomes of chemical reactions with high accuracy. For this compound, an ML model could be trained on a large dataset of known reactions involving similar electrophilic selenium reagents. The model would learn the complex patterns that govern reactivity and selectivity from this data.

Such a model could predict the major product of a reaction between this compound and a novel substrate, even for reaction types not explicitly included in the training data. This predictive power can significantly reduce the amount of trial-and-error in the laboratory, saving time and resources. By analyzing the features the ML model deems important, researchers can also gain new insights into the factors driving the reactivity of this compound.

Spectroscopic Characterization of Ethaneselenenyl Bromide and Transient Intermediates

The elucidation of reaction mechanisms and the characterization of transient species are pivotal in understanding the chemistry of reactive compounds like ethaneselenenyl bromide. Spectroscopic techniques provide indispensable tools for identifying and structurally characterizing these fleeting intermediates, offering insights into their electronic structure, bonding, and transformations.

Future Research Directions and Perspectives in Ethaneselenenyl Bromide Chemistry

Development of Sustainable and Green Synthetic Protocols for Ethaneselenenyl Bromide

The increasing emphasis on green chemistry is expected to drive the development of more environmentally friendly methods for synthesizing this compound and other organoselenium compounds. Current research efforts are focused on improving the atom economy of synthetic routes, reducing the use of hazardous reagents and solvents, and minimizing waste generation. Future protocols will likely involve catalytic processes that operate under milder reaction conditions, utilize renewable starting materials, and allow for the recycling of reagents and catalysts.

Key Areas for Future Green Synthesis Development:

| Research Focus | Potential Impact |

| Catalytic Bromination of Diethyl Diselenide | Reduction of bromine waste and improved reaction control. |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. |

| Use of Greener Solvents | Minimization of environmental impact from solvent use. |

| Electrochemical Synthesis | Avoidance of harsh chemical oxidants and reductants. |

Exploration of New Reactivity Modes and Unprecedented Transformations

While this compound is well-established in electrophilic additions to alkenes and alkynes, there remains significant potential to uncover novel reactivity patterns. Future research will likely explore its role in radical reactions, transition-metal-catalyzed cross-coupling reactions, and multicomponent reactions. The unique electronic properties of selenium could be harnessed to mediate transformations that are not possible with its sulfur or oxygen analogs. Unprecedented cyclization cascades, rearrangement reactions, and the formation of complex molecular architectures initiated by this compound are anticipated areas of investigation.

Advances in Asymmetric Organoselenium Catalysis Utilizing this compound Derivatives

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to drive innovation in asymmetric catalysis. researchgate.net While the use of chiral organoselenium compounds as catalysts is a growing field, the full potential of derivatives from this compound has yet to be realized. researchgate.netmdpi.com Future work will focus on the design and synthesis of novel chiral selenium ligands and catalysts derived from this compound. mdpi.com These catalysts could be employed in a variety of enantioselective transformations, including selenenylations, cyclizations, and conjugate additions, to afford chiral molecules with high levels of stereocontrol. mdpi.comresearchgate.net The development of catalytic systems that are both highly efficient and selective will be a key objective. beilstein-journals.org

Examples of Potential Asymmetric Transformations:

Enantioselective oxyselenenylation of alkenes.

Asymmetric seleno-Michael additions to α,β-unsaturated carbonyl compounds.

Catalytic enantioselective selenolactonization.

Computational Design and Optimization of this compound Mediated Reactions

Computational chemistry is becoming an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting reactivity. In the context of this compound chemistry, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the transition states and intermediates of its reactions. This understanding can then be used to rationalize experimental observations, predict the stereochemical outcomes of reactions, and guide the design of new and more efficient catalytic systems. Future research will likely see a closer integration of computational and experimental studies to accelerate the discovery and optimization of novel this compound-mediated transformations.

Applications of Computational Chemistry:

| Computational Method | Application in this compound Chemistry |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition state analysis. |

| Molecular Dynamics (MD) | Simulation of solvent effects and conformational analysis of intermediates. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of the reactivity and selectivity of different substrates. |

Interdisciplinary Applications Beyond Traditional Organic Synthesis

The unique properties of organoselenium compounds suggest that this compound and its derivatives could find applications in fields beyond traditional organic synthesis. In materials science, the incorporation of selenium into polymers and other materials could lead to novel properties, such as enhanced conductivity or redox activity. In chemical biology, this compound could be used as a tool to probe biological systems, for example, by selectively modifying proteins or other biomolecules. actascientific.com Its reactivity could also be harnessed in the development of new biocompatible materials and drug delivery systems. The exploration of these interdisciplinary applications represents a significant and exciting frontier in organoselenium chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.